1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide
Description
This compound features a benzofuropyrimidine core fused to a piperidine ring, with a 4-(methylsulfanyl)benzyl group attached via a carboxamide linkage. The methylsulfanyl (SMe) substituent on the benzyl group introduces moderate lipophilicity, which may influence membrane permeability and metabolic stability .
Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-31-18-8-6-16(7-9-18)14-25-24(29)17-10-12-28(13-11-17)23-22-21(26-15-27-23)19-4-2-3-5-20(19)30-22/h2-9,15,17H,10-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOADMTVENSPIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzofuro-pyrimidine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The piperidine ring is then introduced through nucleophilic substitution reactions. Finally, the methylsulfanylbenzyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions, typically using palladium on carbon as a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction could lead to the formation of a fully saturated piperidine ring.
Scientific Research Applications
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Ethyl 4-({[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}amino)-1-piperidinecarboxylate ()
- Structural Differences : Replaces the 4-(methylsulfanyl)benzyl group with an ethyl carboxylate-substituted piperidine.
- Physicochemical Impact : The carboxylate group increases polarity, likely enhancing aqueous solubility but reducing passive diffusion across lipid membranes compared to the SMe group in the target compound.
- Molecular Formula : C₂₇H₃₀N₄O₅ (estimated).
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Structural Differences : Pyrazolo[3,4-d]pyrimidine core replaces benzofuropyrimidine, and a fluorinated chromene group is present.
- Fluorine atoms enhance metabolic stability and electronegativity .
- Molecular Formula : C₂₉H₂₂F₂N₆O₃S (reported in ).
Substituent Variations on the Piperidine/Benzyl Groups
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide ()
- Structural Differences : A sulfonyl (SO₂) group replaces the methylsulfanyl (SMe) on the benzyl ring, and a phenylethyl group substitutes the benzyl carboxamide.
- Phenylethyl may enhance hydrophobic interactions compared to benzyl .
- Molecular Formula : C₂₂H₂₇N₃O₃S.
4-(1-[2-(Methylsulfonyl)benzyl]piperidin-4-yl)-N-(2-phenylethyl)piperazine-1-carboxamide ()
- Structural Differences : Piperazine replaces piperidine, and a methylsulfonyl group is attached to the benzyl ring.
- The sulfonyl group enhances electron-withdrawing effects, possibly altering target engagement .
- Molecular Formula : C₂₆H₃₆N₄O₃S.
Heterocyclic Hybrids and Bioisosteres
N-([1,1'-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-4-carboxamide ()
- Structural Differences : Biphenyl and hydroxypyridinyl groups replace the benzofuropyrimidine and SMe-benzyl moieties.
2-Chloro-4-(benzimidazol-1-yl)-5-bromopyrimidine ()
- Structural Differences : Benzimidazole replaces benzofuropyrimidine, with halogen substituents (Cl, Br).
Biological Activity
The compound 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C25H26N4O2S
- Molecular Weight : 442.56 g/mol
- IUPAC Name : 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide
- InChI Key : ZKDGXQJPCQTNTR-UHFFFAOYSA-N
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound may modulate the activity of certain kinases or G-protein coupled receptors (GPCRs), which are critical in various signaling pathways related to inflammation and cancer.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on several biological processes:
- Cell Proliferation : In vitro assays indicated that the compound inhibits the proliferation of various cancer cell lines, suggesting potential anti-cancer properties.
- Enzyme Inhibition : The compound has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids, which may have implications for pain management and neuroprotection.
Structure-Activity Relationship (SAR)
The structural modifications of the compound significantly influence its biological activity. Substituents on the piperidine ring and the benzofuro-pyrimidine moiety play crucial roles in enhancing potency and selectivity:
- The presence of the methylsulfanyl group on the benzyl moiety appears to enhance binding affinity to target proteins.
- Variations in the benzofuro[3,2-d]pyrimidine core have been explored to optimize pharmacological profiles.
Case Study 1: Anti-Cancer Activity
A study evaluated the anti-cancer properties of this compound on human breast and colorectal cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values ranging from 7.9 µM to 92 µM across different cell types. This suggests that the compound may serve as a lead candidate for further development in oncology.
Case Study 2: Neuroprotective Effects
Research investigating the inhibition of MAGL revealed that this compound could effectively reduce levels of pro-inflammatory mediators in neuronal cells. This indicates potential applications in neurodegenerative diseases where inflammation plays a critical role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
